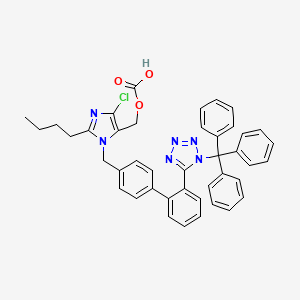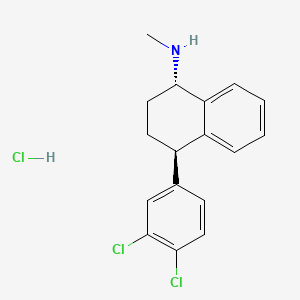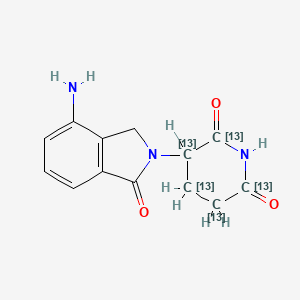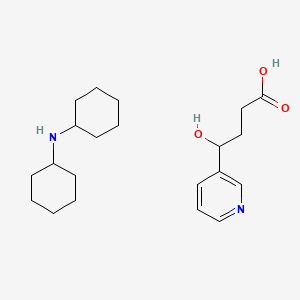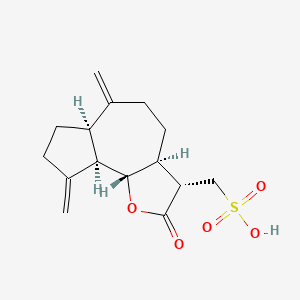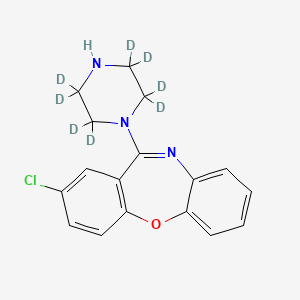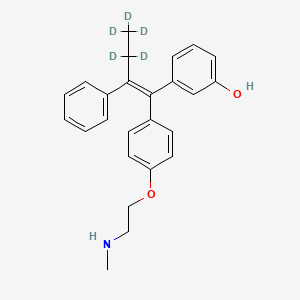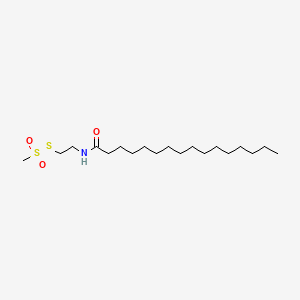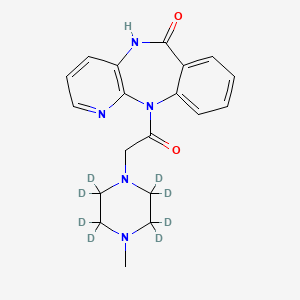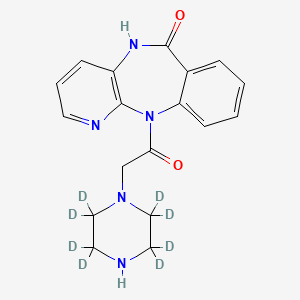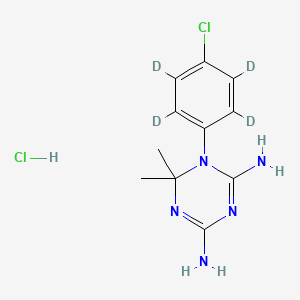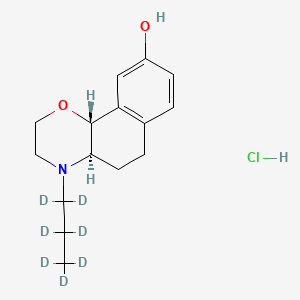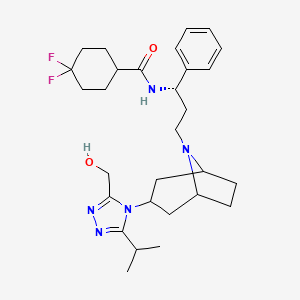
3-Hydroxymethyl Maraviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc, which is a chemokine receptor antagonist used in the treatment of CCR5-tropic HIV-1 infection. Maraviroc works by blocking the CCR5 receptor on the surface of certain human cells, preventing the HIV virus from entering these cells. The hydroxymethyl derivative is formed during the metabolic process and retains some of the biological activity of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Maraviroc typically involves the hydroxylation of Maraviroc. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxymethyl Maraviroc has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Maraviroc.
Biology: Investigated for its potential effects on cellular processes and interactions with other biomolecules.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Maraviroc, particularly in understanding its metabolic pathways and potential side effects.
Industry: Utilized in the development of new antiretroviral drugs and in the quality control of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Maraviroc is similar to that of Maraviroc. It acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV virus from binding to the receptor and entering the cells, thereby inhibiting viral replication. The compound interacts with the CCR5 receptor through a selective, slowly reversible antagonism, disrupting the interaction between the receptor and the HIV-1 gp120 protein.
Comparison with Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral medication.
Leronlimab: Another CCR5 antagonist used in the treatment of HIV.
Fostemsavir: A CD4 attachment inhibitor used in the treatment of multidrug-resistant HIV.
Uniqueness: 3-Hydroxymethyl Maraviroc is unique due to its specific hydroxymethyl modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound’s metabolism, bioavailability, and interaction with the CCR5 receptor, potentially leading to differences in efficacy and safety compared to other similar compounds.
Properties
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAXWUVUSZZECX-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675941 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217535-55-1 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
